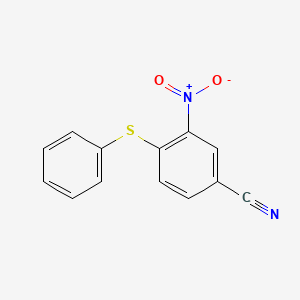

3-Nitro-4-(phenylsulfanyl)benzonitrile

Description

Properties

IUPAC Name |

3-nitro-4-phenylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c14-9-10-6-7-13(12(8-10)15(16)17)18-11-4-2-1-3-5-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLBAXFNDWLRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(phenylsulfanyl)benzonitrile typically involves the nitration of 4-(phenylsulfanyl)benzonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(phenylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

Reduction: 3-Amino-4-(phenylsulfanyl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-Nitro-4-(phenylsulfonyl)benzonitrile.

Scientific Research Applications

3-Nitro-4-(phenylsulfanyl)benzonitrile has a wide range of applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Employed in the development of new materials with unique properties.

Drug Discovery: Investigated for its potential as a pharmacophore in the development of new drugs.

Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzonitrile depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Nitro-4-(methylsulfanyl)benzonitrile

- 3-Nitro-4-(ethylsulfanyl)benzonitrile

- 3-Nitro-4-(phenylsulfonyl)benzonitrile

Uniqueness

3-Nitro-4-(phenylsulfanyl)benzonitrile is unique due to its combination of a nitro group and a phenylsulfanyl group, which imparts distinct chemical and physical properties.

Biological Activity

3-Nitro-4-(phenylsulfanyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group (), a phenylsulfanyl group (), and a benzonitrile moiety (). These functional groups contribute to its unique chemical properties, enhancing its lipophilicity and reactivity with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Lipophilicity : The presence of the phenylsulfanyl group enhances the compound's ability to penetrate lipid membranes, facilitating interaction with proteins and other cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) determined through standard microbiological methods .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains using the microbroth dilution method. The results indicated that the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Potential

Another investigation focused on the compound's effects on human breast cancer cell lines. The results showed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity. Further analysis revealed that the compound triggered apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced by modifying its structure. Variations in substituents on the phenyl ring or alterations in the sulfanyl group have been shown to affect potency and selectivity against different biological targets. For instance, compounds with additional electron-withdrawing groups exhibit increased antibacterial activity due to enhanced reactivity with bacterial enzymes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Nitro-4-(phenylsulfanyl)benzonitrile, and how do reaction conditions influence yield?

- Methodology :

- Nitro-thioether coupling : Introduce the phenylsulfanyl group via nucleophilic aromatic substitution (SNAr) on 3-nitro-4-fluorobenzonitrile using a thiophenol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC .

- Alternative pathway : Nitration of 4-(phenylsulfanyl)benzonitrile using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Optimize stoichiometry to prevent byproducts like dinitro derivatives .

- Critical factors : Solvent polarity, temperature control, and electron-withdrawing effects of the nitrile group direct regioselectivity.

Q. How can the molecular structure and intermolecular interactions of this compound be characterized?

- Methodology :

- Single-crystal XRD : Resolve crystal packing, hydrogen bonding (e.g., N–H⋯O interactions between nitro and amine groups), and π-π stacking distances (typically 3.7–4.0 Å for benzonitrile derivatives) .

- Spectroscopic analysis : Confirm functional groups via FTIR (C≡N stretch ~2230 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) and ¹H/¹³C NMR (aromatic protons δ 7.5–8.5 ppm) .

Q. What are the electronic effects of the nitro and phenylsulfanyl groups on the benzonitrile core?

- Methodology :

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate charge distribution, dipole moments, and frontier molecular orbitals (HOMO-LUMO gap). Compare with experimental UV-Vis spectra .

- Reactivity studies : Assess electrophilic substitution patterns in halogenation or reduction reactions to validate electron-deficient regions .

Advanced Research Questions

Q. How does this compound interact with metal surfaces, and what implications does this have for catalytic applications?

- Methodology :

- Surface adsorption studies : Employ density functional theory (DFT) to model adsorption on Ag, Au, or Pd surfaces. Compare binding energies of nitro vs. thioether groups .

- Experimental validation : Use XPS or STM to analyze orientation and charge transfer in monolayer formations .

- Contradiction resolution : Discrepancies between computational predictions and experimental data may arise due to solvent effects or surface defects. Use polar solvents (e.g., acetonitrile) to mimic bulk-phase interactions .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Solubility optimization : Test in DMSO/PBS mixtures (≤1% DMSO) to avoid false negatives in enzyme inhibition assays .

- Metabolic stability assays : Use liver microsomes to assess nitro group reduction or thioether oxidation, which may alter activity .

- Data normalization : Cross-reference IC₅₀ values with positive controls (e.g., known kinase inhibitors) to account for assay variability .

Q. How can computational methods predict the solvation free energy and miscibility of this compound in mixed solvents?

- Methodology :

- Molecular dynamics (MD) simulations : Calculate solvation free energy using OPLS-AA force fields in water/organic solvent mixtures (e.g., DMF/water) .

- Experimental validation : Measure partition coefficients (logP) via shake-flask method and compare with COSMO-RS predictions .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

- Methodology :

- Chiral resolution : Use chiral HPLC columns (e.g., amylose-based) or diastereomeric salt formation with tartaric acid .

- Asymmetric catalysis : Develop Pd-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to induce stereocenter formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.